1-Propanol, 2-methyl-, titanium(4+) salt
Overview
Description
“1-Propanol, 2-methyl-, titanium(4+) salt” is also known as Titanium tetraisobutanolate . It appears as a dark yellow oily liquid with an alcohol-like odor . It is insoluble in water and reacts slowly with moisture .
Physical And Chemical Properties Analysis
“this compound” is a dark yellow oily liquid . It has an alcohol-like odor and is insoluble in water . It reacts slowly with moisture .Scientific Research Applications
Synthesis and Characterization
- Stepwise Reactions with 2-Propanol : The reactions of TiCl4 and Ti(OiPr)Cl3 with 2-propanol yield dimeric complexes, demonstrating the stepwise nature of these reactions and the dynamic nature of the resulting complexes in solution. This research contributes to understanding the chemical behavior and potential applications of titanium salts in complex formation (Wu, Ho, Lin, & Gau, 1996).
Catalysis and Reaction Studies
Gas-Phase Transesterification : TiO2 supported on Al2O3, used for the synthesis of methyl propyl carbonate (MPC) by transesterification, demonstrates the application of titanium salts in heterogeneous catalysis. The research explores optimal conditions for maximizing yield, showcasing the catalytic potential of titanium salts in industrial chemical processes (Yanmin, Xingquan, Chunxiang, & Tian-sheng, 2010).
Photocatalytic Activities : Studies on photocatalysts like TiO2 demonstrate their effectiveness under visible light for reactions like hydrogen formation from 2-propanol. This highlights the potential of titanium salts in photocatalysis, particularly in energy conversion and environmental applications (Tanaka, Sakaguchi, Hashimoto, & Kominami, 2013).
Photocatalysis and Environmental Applications
Degradation of Organic Compounds : Research on the photocatalytic degradation of propanol diluted in water using metal ion-implanted titanium dioxide indicates the effectiveness of titanium-based photocatalysts in environmental cleanup, specifically in the degradation of pollutants (Yamashita, Harada, Misaka, Takeuchi, Ikeue, & Anpo, 2002).
Photocatalytic Reduction of Chlorobenzene : Titanium(IV) oxide nanocrystals loaded with palladium and rhodium, in the presence of sodium hydroxide, can effectively reduce chlorobenzene to benzene, showing the utility of titanium salts in reducing hazardous substances in environmental applications (Fuku, Hashimoto, & Kominami, 2010).
Nanotechnology and Materials Science
Synthesis of Photocatalytic Materials : The solvothermal synthesis of semiconductor photocatalysts like titanium(IV) oxide demonstrates the role of titanium salts in the creation of materials with ultra-high activities, useful in photocatalysis and energy conversion (Kominami et al., 2003).
Bandgap Study of Titanium Dioxide Nanoparticles : The study of the bandgap of synthesized titanium dioxide nanoparticles using the sol-gel method and a hydrothermal treatment highlights the importance of titanium salts in the development of nanomaterials with specific optical properties, relevant in various technological applications (Valencia, Marín, & Restrepo, 2009).
Safety and Hazards
This compound is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Mechanism of Action
Target of Action
As a titanium compound, it may interact with various biological molecules, potentially influencing their structure and function .
Mode of Action
Titanium compounds are known to interact with biological systems, potentially altering cellular processes .
Pharmacokinetics
It’s known that the compound reacts with water, indicating that it may be sensitive to hydrolysis . This could potentially influence its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetraisobutyl Orthotitanate. For instance, the compound reacts slowly with moisture/water , suggesting that its stability and efficacy could be affected by humidity and other environmental conditions.
properties
IUPAC Name |
2-methylpropan-1-olate;titanium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Ti/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMSYUGOKEMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78-83-1 (Parent) | |
Record name | 1-Propanol, 2-methyl-, titanium(4+) salt (4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0064670 | |
Record name | 1-Propanol, 2-methyl-, titanium(4+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraisobutyl titanate appears as a dark yellow oily liquid with an alcohol-like odor. Insoluble in water and about the same density as water. May irritate or burn on contact. | |
Record name | TETRAISOBUTYL TITANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17616 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
7425-80-1 | |
Record name | TETRAISOBUTYL TITANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17616 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Propanol, 2-methyl-, titanium(4+) salt (4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-methyl-, titanium(4+) salt (4:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 2-methyl-, titanium(4+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Titanium tetraisobutanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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